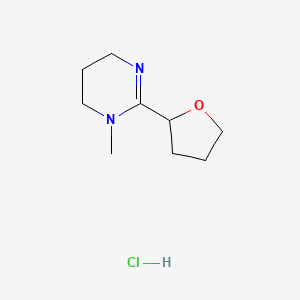
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis and reactions of heterocyclic compounds, including those structurally related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, have been extensively studied. For instance, research by Ibrahim, El-Shaaer, and Hassan (2002) explores the synthesis of 2-Methyl-4-oxo-4H-1-benzopyrans and their reactions to form various derivatives, demonstrating the versatility of these compounds in chemical synthesis (Ibrahim, El-Shaaer, & Hassan, 2002). Similarly, Karkhut et al. (2014) detailed the synthesis and conformational analysis of related quinoxaline derivatives, highlighting the importance of structural analysis in understanding the properties of these compounds (Karkhut et al., 2014).
Potential Biological Applications
The exploration of biological applications is a critical aspect of research on heterocyclic compounds. Alagöz et al. (2021) synthesized new 3(2H)-pyridazinone derivatives and assessed their cytotoxicity and anti-proliferative activity against AGS cells. This study provides insight into the potential therapeutic applications of these compounds in treating gastric adenocarcinoma, showcasing the relevance of this compound derivatives in medical research (Alagöz et al., 2021).
Spectroscopic and Theoretical Studies
Investigations into the spectroscopic properties of related compounds have been conducted to understand their behavior under different conditions. A study by Al-Ansari (2016) examined the electronic absorption and fluorescence properties of amino-substituted compounds, providing a theoretical foundation for their potential applications in materials science and photonics (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
(3-pyridazin-3-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(13-5-6-15-16(11-13)20-9-8-19-15)23-10-2-3-14(12-23)25-17-4-1-7-21-22-17/h1,4-9,11,14H,2-3,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMQZKYJIXZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)









![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
